Home > Products > Screening Compounds P60411 > Etoposide quinone
Etoposide quinone - 105016-65-7

Etoposide quinone

Catalog Number: EVT-365354
CAS Number: 105016-65-7
Molecular Formula: C28H28O13
Molecular Weight: 572.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

Etoposide

Compound Description: Etoposide is a semisynthetic derivative of podophyllotoxin and a widely used anticancer drug. It acts as a topoisomerase II poison, stabilizing the topoisomerase II-DNA complex and leading to DNA strand breaks and apoptosis. [, , , , , , , , ]

Relevance: Etoposide is the parent compound of etoposide quinone. Etoposide is metabolized by CYP3A4 to etoposide catechol, which can be further oxidized to etoposide quinone. [, , , ] While both compounds poison topoisomerase II, etoposide quinone is significantly more potent and exhibits a different mechanism of action compared to etoposide. [, , ] Etoposide acts as an interfacial poison, while etoposide quinone exhibits characteristics of both an interfacial and a covalent poison. [, ]

Etoposide Catechol

Compound Description: Etoposide catechol is a metabolite of etoposide formed by O-demethylation via cytochrome P450 3A4 (CYP3A4). [, ] It can be further oxidized to etoposide quinone. [, , ] Etoposide catechol has been shown to enhance DNA topoisomerase II cleavage near leukemia-associated MLL translocation breakpoints. []

Etoposide-Glutathione Conjugate (Etoposide-OH-6'-SG)

Compound Description: Etoposide-glutathione conjugate (etoposide-OH-6'-SG) is a product formed by the reaction of etoposide quinone with glutathione (GSH). [] This conjugate forms through Michael addition of GSH to etoposide quinone. []

Source and Classification

Etoposide 3',4'-quinone is derived from etoposide, a podophyllotoxin derivative used primarily in cancer chemotherapy. Etoposide itself is classified as an antineoplastic agent and works by inhibiting DNA topoisomerase II, an enzyme critical for DNA replication and repair. The quinone form is generated through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4, which convert etoposide into various metabolites, including catechol and quinone forms .

Synthesis Analysis

The synthesis of etoposide 3',4'-quinone typically involves the oxidation of etoposide using sodium metaperiodate in a controlled environment. The method can be summarized as follows:

  1. Reagents: Etoposide (1 equivalent) is dissolved in a 2:1 water:dioxane solution.
  2. Oxidizing Agent: A 0.5 M aqueous solution of sodium metaperiodate (3 equivalents) is added.
  3. Reaction Conditions: The reaction occurs in the dark at 10 °C for approximately 40 minutes with continuous stirring.
  4. Workup: After the reaction, the mixture is saturated with ammonium sulfate, extracted with dichloromethane, washed with brine, and dried over sodium sulfate.
  5. Purification: The crude product is purified via flash chromatography using a silica column with a methanol:dichloromethane gradient, yielding a product with over 99% purity .
Molecular Structure Analysis

Etoposide 3',4'-quinone has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Chemical Formula: C21_{21}H21_{21}O6_{6}
  • Molecular Weight: Approximately 373.39 g/mol
  • Functional Groups: The presence of methoxy groups at the 3' and 5' positions of the E-ring enhances its interaction with target enzymes.
  • Structural Confirmation: Techniques such as nuclear magnetic resonance spectroscopy have confirmed the presence of these substituents and their orientation within the molecule .
Chemical Reactions Analysis

Etoposide 3',4'-quinone participates in several chemical reactions that are crucial for its pharmacological effects:

  • Oxidation/Reduction: It can be interconverted with its catechol form through oxidation-reduction reactions, often mediated by cellular oxidases or peroxidases.
  • DNA Interaction: The quinone form interacts with DNA topoisomerase II, leading to the formation of a ternary complex that induces double-stranded breaks in DNA during replication .
  • pH Dependence: The formation of semi-quinone free radicals from etoposide quinone varies with pH, influencing its reactivity and biological activity .
Mechanism of Action

The mechanism of action for etoposide 3',4'-quinone primarily involves its role as a topoisomerase II poison:

  • Ternary Complex Formation: Etoposide quinone binds to both DNA and topoisomerase II, stabilizing the enzyme-DNA complex and preventing normal DNA repair processes.
  • Induction of DNA Damage: This interaction leads to double-stranded breaks in DNA, ultimately triggering cell death through apoptosis or necrosis.
  • Metabolic Activation: The compound's efficacy is enhanced by its metabolic conversion to active forms that retain or increase their ability to induce DNA damage .
Physical and Chemical Properties Analysis

Etoposide 3',4'-quinone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dichloromethane but has limited solubility in water.
  • Stability: The compound shows stability at lower pH levels but undergoes accelerated decomposition at higher pH values .
  • Spectroscopic Properties: Characteristic absorption peaks can be observed in ultraviolet-visible spectroscopy due to the presence of conjugated double bonds within its structure.
Applications

Etoposide 3',4'-quinone has important applications in cancer therapy due to its potent biological activity:

  • Anticancer Agent: It serves as an active metabolite contributing to the therapeutic effects of etoposide in treating various cancers, including testicular cancer and small cell lung cancer.
  • Research Tool: Its ability to induce DNA damage makes it valuable for studies investigating DNA repair mechanisms and the effects of topoisomerase inhibitors on cellular processes.
Introduction to Etoposide 3',4'-Quinone

Historical Context and Discovery of Etoposide Derivatives

The investigation of etoposide derivatives emerged from concerted efforts to enhance the anticancer efficacy of podophyllotoxin, a natural lignan isolated from Podophyllum peltatum (May apple plant). Initial modifications in the 1970s yielded etoposide (4'-demethylepipodophyllotoxin ethylidene-β-D-glucoside), which replaced podophyllotoxin’s microtubule-disrupting activity with a novel mechanism targeting DNA topoisomerase II [6] [7]. By the late 1980s, researchers identified that hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, metabolize etoposide into reactive intermediates. This discovery was pivotal in understanding both the therapeutic and leukemogenic potential of etoposide derivatives [2] [6].

Early structure-activity relationship (SAR) studies in 1990 revealed that modifications to etoposide’s pendent ring significantly influence bioactivity. Crucially, the 4'-hydroxyl group was identified as essential for topoisomerase II inhibition and cytotoxicity. Analogue VP-OMe (4'-O-methyl etoposide), lacking this hydroxyl, exhibited no DNA cleavage activity or cytotoxicity in human breast cancer (MCF-7) and leukemia (HL60) cells. In contrast, dihydroxy (DHVP) and ortho-quinone (VP-Q) derivatives retained significant, though reduced, potency compared to etoposide [1]. This established the metabolic pathway: etoposide → etoposide catechol (3',4'-dihydroxyetoposide) → etoposide 3',4'-quinone, with the latter representing the terminal oxidation product [2] [3].

Table 1: Cytotoxicity of Etoposide and Key Analogues in Tumor Models

Compound4'-PositionRelative Cytotoxicity (MCF-7)Topoisomerase II-Mediated DNA Cleavage
EtoposideOH1.0 (Reference)Yes
DHVP (Dihydroxy)OH~0.6Yes
VP-Q (Quinone)O (Quinone)~0.7Yes
VP-OMe (Methyl)OCH₃InactiveNo

Source: Derived from Structure-Activity Relations Studies [1]

Structural Relationship Between Etoposide and Its Quinone Metabolite

Etoposide 3',4'-quinone (C₂₈H₂₈O₁₃, MW 572.51 g/mol) is characterized by the oxidation of the catechol moiety in etoposide’s pendent E-ring into an ortho-quinone. This transformation replaces the two phenolic hydroxyl groups with a conjugated diketone system, fundamentally altering the molecule’s electronic properties and reactivity [5] [9]. The SMILES notation (C[C@@H]1OC[C@@H]2C@@HC@@HO) and InChIKey (SBLYXIKLMHGUJZ-FMEAWWTOSA-N) precisely define its stereochemistry, preserving the complex glycosidic and tetracyclic framework of the parent compound while introducing the quinone functionality [8] [9].

The quinone group confers redox-cycling capability, enabling etoposide quinone to undergo reversible reduction to the semiquinone radical and subsequently the catechol. This process generates reactive oxygen species (ROS) and is highly pH-dependent. Electron Spin Resonance (ESR) studies confirm that semiquinone radical formation peaks at pH 7.4–10, with minimal radical generation at acidic pH (e.g., pH 4) [3] [4]. The quinone’s electrophilicity also facilitates covalent adduction to nucleophilic residues (e.g., cysteine thiols) in proteins, a property absent in etoposide itself. This underpins its unique mechanism of topoisomerase II poisoning via enzyme adduction rather than pure interfacial inhibition [2] [6].

Biological Significance in Chemotherapy and Secondary Leukemogenesis

Chemotherapeutic Activity

Etoposide quinone exhibits dual mechanisms of topoisomerase II (TOP2) poisoning. As an interfacial poison, it stabilizes the TOP2-DNA cleavage complex, preventing DNA relegation and generating double-stranded breaks (DSBs). Biochemical assays reveal it is 5-fold more potent than etoposide in inducing DNA cleavage by human topoisomerase IIα in low-reducing environments, attributable to its redox-dependent protein-adduction mechanism [2]. Unlike etoposide, the quinone does not require ATP for maximal activity and produces a higher ratio of double- to single-strand breaks, enhancing its genotoxicity [2].

Leukemogenic Mechanisms

Paradoxically, the same properties that potentiate etoposide quinone’s anticancer effects contribute to therapy-related acute myeloid leukemia (t-AML). Epidemiological studies associate a CYP3A4 promoter variant (reducing etoposide catechol/quinone formation) with lower t-AML incidence, implicating metabolites in leukemogenesis [2] [6]. Myeloperoxidase (abundant in hematopoietic cells) oxidizes etoposide catechol to the quinone, which preferentially targets hematopoietic stem cells. The quinone induces TOP2-mediated DSBs in the mixed lineage leukemia (MLL) gene at chromosomal band 11q23. Erroneous repair of these breaks generates MLL translocations—a hallmark of etoposide-related leukemia [2] [6].

Additionally, etoposide quinone covalently inactivates key epigenetic regulators like CREB-binding protein (CREBBP) and T-cell protein tyrosine phosphatase (TCPTP) by adducting critical cysteine residues. CREBBP inhibition reduces histone acetylation, dysregulating genes controlling hematopoiesis, while TCPTP inhibition hyperactivates JAK-STAT signaling. This disrupts hematopoietic differentiation and promotes leukemogenic clones [6].

Table 2: Mechanisms of Etoposide Quinone in Topoisomerase II Poisoning and Leukemogenesis

Biological ProcessKey MechanismsFunctional Consequence
TOP2 PoisoningRedox-dependent adduction to TOP2 cysteine residuesIrreversible TOP2-DNA complex stabilization
Enhanced double-strand break formation independent of ATPGenomic instability
DNA Damage in MLL GeneMyeloperoxidase-mediated activation in hematopoietic cellsSite-specific DSBs at 11q23
Faulty NHEJ repair of TOP2-induced breaksMLL gene translocations
Enzyme InactivationAdduction to CREBBP (Cys residues)Altered histone acetylation and gene expression
Adduction to TCPTP (Cys oxidation)Hyperphosphorylation of JAK-STAT pathway effectors

Source: Derived from Biochemical and Genetic Studies [2] [3] [6]

Properties

CAS Number

105016-65-7

Product Name

Etoposide 3',4'-Quinone

IUPAC Name

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1

InChI Key

SBLYXIKLMHGUJZ-FMEAWWTOSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Synonyms

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone;_x000B_

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.